9,10-dioxo-N'-phenylanthracene-1-sulfonohydrazide
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Overview
Description
9,10-dioxo-N’-phenylanthracene-1-sulfonohydrazide is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by the presence of a sulfonohydrazide group attached to the anthracene core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N’-phenylanthracene-1-sulfonohydrazide typically involves multiple steps, starting from anthracene. The general synthetic route includes:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.
Sulfonation: The 9,10-anthraquinone is then sulfonated to introduce the sulfonic acid group.
Hydrazide Formation: The sulfonic acid derivative is reacted with hydrazine to form the sulfonohydrazide group.
Phenylation: Finally, the phenyl group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
9,10-dioxo-N’-phenylanthracene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
9,10-dioxo-N’-phenylanthracene-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9,10-dioxo-N’-phenylanthracene-1-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the anthracene core can intercalate with DNA, disrupting its structure and function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
9,10-diphenylanthracene: Known for its use in OLEDs and as a scintillator material.
9,10-dimethylanthracene: Used in photophysical studies and as a fluorescent probe.
9,10-anthraquinone: A precursor for the synthesis of various anthracene derivatives.
Uniqueness
9,10-dioxo-N’-phenylanthracene-1-sulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9,10-dioxo-N'-phenylanthracene-1-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19-14-9-4-5-10-15(14)20(24)18-16(19)11-6-12-17(18)27(25,26)22-21-13-7-2-1-3-8-13/h1-12,21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMTWFBEVSRWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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